molecular formula C11H16N2O3 B7818442 tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate

tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate

Cat. No.: B7818442
M. Wt: 224.26 g/mol
InChI Key: FNGDRRWCPLWUDZ-UHFFFAOYSA-N
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Description

tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate is an organic compound that features a tert-butyl group attached to a pyridine ring, which is substituted with a hydroxymethyl group at the 3-position and a carbamate group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method includes the use of tert-butyl 3-formylpyridin-4-ylcarbamate as a starting material, which undergoes a reduction reaction to introduce the hydroxymethyl group at the 3-position . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to introduce different functional groups or to modify existing ones.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol, tetrahydrofuran, or dichloromethane, and may require specific temperatures and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate group can act as a protecting group in synthetic chemistry. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)pyridin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h4-6,14H,7H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGDRRWCPLWUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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